molecular formula C13H15N3O B4263686 2-Propylquinoline-4-carbohydrazide CAS No. 7466-63-9

2-Propylquinoline-4-carbohydrazide

Cat. No.: B4263686
CAS No.: 7466-63-9
M. Wt: 229.28 g/mol
InChI Key: PLOLKTPHQPOGKW-UHFFFAOYSA-N
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Description

2-Propylquinoline-4-carbohydrazide is a compound that belongs to the quinoline family, which is known for its wide range of therapeutic potentials. Quinoline derivatives have been extensively studied for their medicinal properties, including antimicrobial, antiviral, and anticancer activities . The compound this compound has shown promise in various scientific research applications, particularly in medicinal chemistry.

Preparation Methods

The synthesis of 2-Propylquinoline-4-carbohydrazide can be achieved through several synthetic routes. One common method involves the Pfitzinger reaction, which converts isatin to the desired quinoline derivative. The process typically includes esterification, followed by hydrazinolysis . Another approach utilizes microwave irradiation as a green method to access a series of functionalized derivatives in high yields within a short time . Industrial production methods may involve optimizing these synthetic routes to achieve scalability and cost-effectiveness.

Chemical Reactions Analysis

2-Propylquinoline-4-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Propylquinoline-4-carbohydrazide has been extensively studied for its antimicrobial properties. It has shown significant activity against various bacterial isolates, making it a potential candidate for future drug development . Additionally, the compound has been investigated for its potential use in treating drug-resistant bacterial infections. Its broad-spectrum activity and ability to inhibit bacterial growth make it a valuable compound in medicinal chemistry research .

Mechanism of Action

The mechanism of action of 2-Propylquinoline-4-carbohydrazide involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific molecular pathways, including those involved in DNA replication and protein synthesis . This multi-targeted approach contributes to its effectiveness against a wide range of bacterial strains.

Comparison with Similar Compounds

Properties

IUPAC Name

2-propylquinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-5-9-8-11(13(17)16-14)10-6-3-4-7-12(10)15-9/h3-4,6-8H,2,5,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOLKTPHQPOGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323006
Record name 2-propylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7466-63-9
Record name NSC402727
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-propylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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